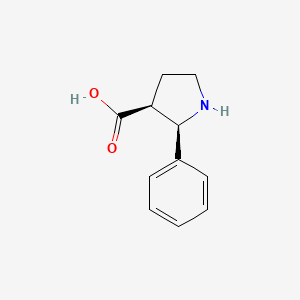

(2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid

Description

Properties

IUPAC Name |

(2R,3S)-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOBFNNHIKEOLB-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252383 | |

| Record name | (2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241680-35-2 | |

| Record name | (2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241680-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole or pyrrolidine derivative, using a chiral catalyst. Reaction conditions often include hydrogen gas under pressure and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps like crystallization and purification to isolate the desired enantiomer.

Chemical Reactions Analysis

Staudinger Ketene-Imine Cycloaddition

This reaction enables the synthesis of dispirooxindole-β-lactams, leveraging the carboxylic acid as a ketene precursor. Key steps include:

-

Ketene Generation : Activation with tosyl chloride (TsCl) converts the carboxylic acid into a reactive ketene intermediate .

-

Cycloaddition : The ketene reacts stereospecifically with isatinimines (e.g., 4a , 4b ) in a [2+2] cycloaddition, yielding trans-diastereomers of dispirooxindole-β-lactams (5a–f ) with >95% diastereoselectivity .

Mechanistic Insights :

-

Quantum chemical calculations (PBE/PC-1 level) revealed barrierless endo-attack pathways favoring trans-isomer formation due to low activation energy (0.54 kcal/mol) .

-

Cyclization of zwitterionic intermediates proceeds through 1,3-oxazinon intermediates, stabilizing the trans configuration .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → RT |

| Activating Agent | TsCl (1.2 equiv) |

| Yield | 45–68% (isolated) |

Byproduct Formation

Side reactions during Staudinger cycloaddition include:

-

Tosylation : N-Tosylamide derivatives (e.g., 6 ) form via amide group tosylation (5–7% yield) .

-

Hydrolysis/Amidation : Hydrolysis of isatinimines generates anilines, which react with the parent acid to form bis-aryl carboxamides (e.g., 7 ) .

β-Lactam Derivatives

The compound’s sp³-hybridized nitrogen and carboxylic acid enable:

-

Diastereoselective β-Lactamization : Used to create MDM2 inhibitors with enhanced binding affinity (ΔG = −9.2 kcal/mol vs. −8.1 kcal/mol for non-spiro analogs) .

-

Functionalization : The phenyl group and pyrrolidine ring allow further modifications, such as cross-coupling or oxidation.

C–H Activation Strategies

While not directly reported for this compound, analogous pyrrolidinecarboxylic acids undergo:

-

Pd-Catalyzed Oxidative Carbonylation : Converts esters to carboxylic acids (90% yield) .

-

Sonogashira Coupling : Introduces alkynyl groups using trimethylsilylacetylene (66% yield) .

Stereochemical Stability

-

NMR Analysis : ROESY correlations and X-ray crystallography confirm trans stereochemistry in products. No cis-isomers are detected due to >5 Å distances between key protons .

-

Epimerization Resistance : The rigid pyrrolidine ring and spiro-conjugation prevent racemization under basic or acidic conditions .

Biological Activity

While not a direct focus, derivatives exhibit:

Scientific Research Applications

(2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid is a pyrrolidine derivative with several applications in organic synthesis .

Basic Information

- IUPAC Name: (2R,3S)-2-phenylpyrrolidine-3-carboxylic acid

- Formula: C11H13NO2

- Molecular Weight: 191.23

- CAS Number: 1241680-35-2

- Purity: Typically around 97%

Scientific Research Applications

This compound is used as a building block in synthesizing complex organic molecules . Key applications include:

- Synthesis of Carbapenem Derivatives: It serves as an intermediate in producing carbapenem derivatives, which are antimicrobial agents . Carbapenem derivatives with a 2-substituted pyrrolidine-4-thio group at the 2-position exhibit excellent antimicrobial action . Specifically, optically active (2S,4S)-2-[[(3R)-pyrrolidin-3-yl-(R)-hydroxymethyl]pyrrolidine-4-thiol, synthesized using pyrrolidine derivatives, is valuable due to its antimicrobial properties .

- Building Block for Polyheterocycles: This compound can be used in the synthesis of multisubstituted β-prolinols, which are valuable building blocks for polyheterocycles .

- Cycloaddition Reactions: It is involved in cycloaddition reactions to form pyrrolidines. For example, it can be used in trimethylsilyl triflate-catalyzed cycloaddition reactions, leading to the formation of pyrrolidines . Also, it can be used in the intermolecular [3+2] cycloaddition of azomethine ylides .

- Synthesis of cis-2-aryl-3-pyrrolidine carboxylates: Useful in the synthesis of cis-2-aryl-3-pyrrolidine carboxylates from γ-imino esters through intramolecular cyclization .

- Ligands in Asymmetric Catalysis: Pyrrolidine derivatives are employed as ligands in asymmetric transformations .

Mechanism of Action

The mechanism of action of (2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

- (2S,3R)-3-Phenylpyrrolidine-2-carboxylic Acid (CAS 118758-48-8):

This diastereomer shares the same molecular formula but differs in stereochemistry at C2 and C3. Such stereochemical variations can lead to divergent biological activities. For instance, (2S,3R)-configured analogs often exhibit altered binding affinities to enzymes or receptors compared to the (2R,3S) form .

Substituted Pyrrolidinecarboxylic Acids

Trifluoromethyl-Substituted Analogs

- (3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic Acid (CAS 169248-97-9):

This derivative incorporates a trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. The CF₃ substituent enhances metabolic stability and lipophilicity, which is advantageous in CNS-targeting drugs. Its molecular weight (359.34 g/mol ) and extended substituents contrast with the simpler phenyl group in the target compound .

Fluorinated Derivatives

- Fluorination is a common strategy to optimize pharmacokinetic properties, such as bioavailability and half-life .

Pyridyl and Ureido Derivatives

- However, its crude synthesis yield (49%) and lower purity (79%) suggest challenges in scalability compared to the target compound .

Functional Group Variations

Hydroxyl and Hydroxymethyl Derivatives

- (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid :

This polyhydroxylated analog is structurally related to sugars and may act as a glycosidase inhibitor. The hydroxyl groups increase hydrophilicity, contrasting with the hydrophobic phenyl group in (2R,3S)-2-phenyl-3-pyrrolidinecarboxylic acid .

Sulfonyl and Sulfanyl Derivatives

- (2S,4R)-1-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-4-(pyridin-4-ylsulfonyl)piperidine-2-carboxylic Acid: The sulfonyl group enhances electrostatic interactions with target proteins, while the piperidine ring alters conformational flexibility compared to pyrrolidine-based analogs .

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (2R,3S) configuration of the target compound may offer superior enantioselectivity in binding to GABA receptors compared to its diastereomers .

- Substituent Effects : Trifluoromethyl and fluorophenyl groups improve metabolic stability but may reduce solubility, necessitating formulation adjustments .

- Synthetic Challenges : Ureido and pyridyl derivatives exhibit moderate yields (49–68%), highlighting the need for optimized synthetic routes .

Biological Activity

(2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine ring and a phenyl group, which contribute to its biological activity. The stereochemistry at the 2R and 3S positions is crucial for its interaction with biological targets.

Research indicates that this compound may act as an agonist for certain G-protein coupled receptors (GPCRs), particularly GPR43 (FFA2 receptor). This receptor is involved in metabolic processes such as lipolysis and insulin sensitivity. Activation of GPR43 has been linked to beneficial effects in managing conditions like obesity and type 2 diabetes mellitus .

Metabolic Effects

Studies have shown that this compound can influence lipid metabolism by modulating the activity of enzymes involved in triglyceride synthesis. For instance, it has been reported that derivatives of similar compounds can inhibit diacylglycerol acyltransferase-1 (DGAT-1), leading to decreased triglyceride formation and improved insulin sensitivity .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of related compounds using various cancer cell lines. The results indicate that structural modifications can significantly impact the antiproliferative activity. For example, compounds with specific substituents on the phenyl ring demonstrated enhanced cytotoxicity against breast adenocarcinoma and lung cancer cell lines .

Case Study 1: GPR43 Activation

A study highlighted the role of GPR43 activation in adipocyte function. The findings suggest that short-chain fatty acids (SCFAs) like acetic and propionic acids stimulate lipolysis through GPR43. This mechanism may be mimicked by this compound, indicating its potential as a therapeutic agent for metabolic syndrome .

Case Study 2: Inhibition of DGAT-1

Another significant finding involves the inhibition of DGAT-1 by carboxylic acid derivatives similar to this compound. In vivo studies demonstrated that these compounds could reduce weight gain in diet-induced obesity models while improving glucose tolerance .

Data Tables

| Study | Compound | Target | Effect | IC50/EC50 |

|---|---|---|---|---|

| Study 1 | This compound | GPR43 | Lipolysis stimulation | Not specified |

| Study 2 | DGAT-1 inhibitors | DGAT-1 | Triglyceride synthesis inhibition | IC50 = 57 nM |

| Study 3 | Dispirooxindole derivatives | Cancer cells | Cytotoxicity | Varies by structure |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved using tert-butoxycarbonyl (Boc) protection strategies. For example, Boc-protected intermediates (e.g., (2S,3R)-Boc-3-phenyl-pyrrolidine-2-carboxylic acid) are synthesized via palladium-catalyzed coupling or chiral resolution techniques. Multi-step reactions involving tert-butyl alcohol and cesium carbonate under inert atmospheres are critical for maintaining stereochemical integrity . Post-synthesis, HPLC (≥97% purity) is recommended for verifying enantiomeric excess .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for stereochemical confirmation. For example, Flack parameter analysis (e.g., Flack & Bernardinelli, 2000) resolves absolute configurations by refining crystallographic data against known reference structures . Complementary methods include chiral HPLC and circular dichroism (CD) spectroscopy to validate optical activity .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Follow OSHA-compliant protocols:

- Inhalation : Work in fume hoods; use self-contained breathing apparatus if exposed .

- Skin/Eye Contact : Rinse with water for 15 minutes; consult medical personnel if irritation persists .

- Storage : Keep in dry, ventilated areas away from heat/ignition sources. Use inert gas purging for hygroscopic derivatives .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., catalysts, temperature) impact the yield and stereoselectivity during synthesis?

- Methodological Answer : Palladium(II) acetate and tert-butyl XPhos ligands in tert-butyl alcohol (40–100°C) enhance cross-coupling efficiency. For example, cesium carbonate as a base improves nucleophilic substitution rates in multi-step syntheses. Lower temperatures (≤40°C) reduce racemization but may prolong reaction times, requiring optimization via Design of Experiments (DoE) .

Q. What analytical techniques resolve contradictions in crystallographic data for pyrrolidinecarboxylic acid derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or space group assignments can be addressed via:

- Multi-Dataset Refinement : Compare data from Nonius COLLECT and Hooft’s residual analysis to validate symmetry operations .

- Residual Density Maps : Identify disordered solvent molecules or hydrogen-bonding networks using programs like SHELXL .

Q. How does the stereochemistry of this compound influence its binding affinity in enzyme inhibition studies?

- Methodological Answer : The (2R,3S) configuration mimics natural substrates in enzymes like α-glucosidases. Competitive inhibition assays (IC₅₀ determination) using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) reveal stereospecific binding. Molecular docking (e.g., AutoDock Vina) predicts interactions with active-site residues, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.